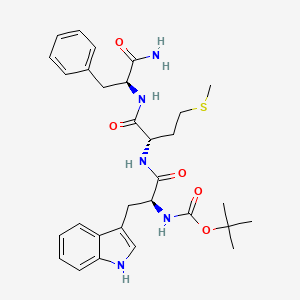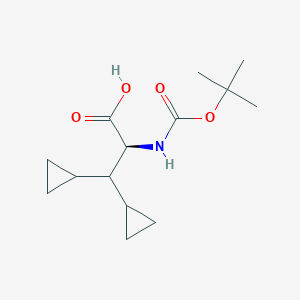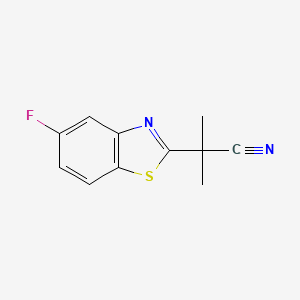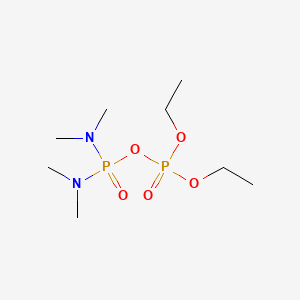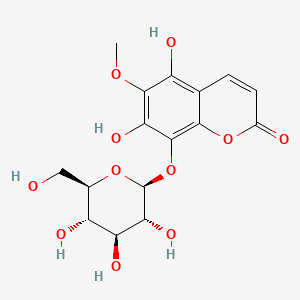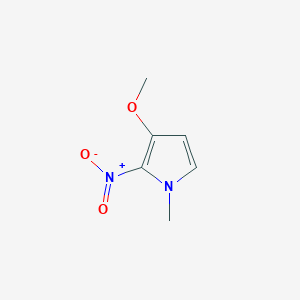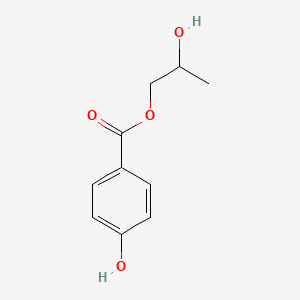![molecular formula C11H24N2O2 B13837902 tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)
tert-butyl N-[4-(dimethylamino)butyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-(dimethylamino)butyl]carbamate: is an organic compound with the molecular formula C11H24N2O2. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various carbamates and related compounds. The compound is known for its stability and reactivity, making it a valuable tool in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(dimethylamino)butyl]carbamate typically involves the reaction of 4-(dimethylamino)butylamine with di-tert-butyl dicarbonate. The reaction is carried out in an organic solvent such as dichloromethane, under cooling conditions to maintain a temperature of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through standard techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[4-(dimethylamino)butyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carbamates and reduction to yield amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed:
Substitution: Various substituted carbamates.
Oxidation: Corresponding carbamates.
Reduction: Amines.
Hydrolysis: tert-Butyl alcohol and amines.
Applications De Recherche Scientifique
tert-Butyl N-[4-(dimethylamino)butyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(dimethylamino)butyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Similar in structure but lacks the dimethylamino group.
N-Boc-4-iodoaniline: Contains an iodine atom instead of the dimethylamino group.
tert-Butyl (4-aminophenethyl)carbamate: Contains a phenyl group instead of the butyl chain
Uniqueness: tert-Butyl N-[4-(dimethylamino)butyl]carbamate is unique due to the presence of the dimethylamino group, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of amines .
Propriétés
Formule moléculaire |
C11H24N2O2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
tert-butyl N-[4-(dimethylamino)butyl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)12-8-6-7-9-13(4)5/h6-9H2,1-5H3,(H,12,14) |
Clé InChI |
BCNJBLJETDDKCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
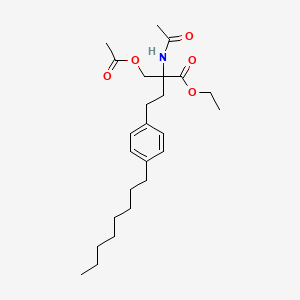
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
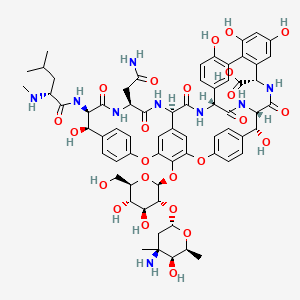
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)
